N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(2,4-DIMETHYLPHENYL)-N-PHENETHYLTHIOUREA
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Overview
Description
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidinyl and phenylethyl components, followed by their coupling with the thiourea moiety under controlled conditions. Common reagents used in these reactions include dichlorophenyl derivatives, dimethylphenyl derivatives, and thiourea, with solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)urea
- N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)carbamate
Uniqueness
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25Cl2N3O2S |
---|---|
Molecular Weight |
526.5g/mol |
IUPAC Name |
1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C27H25Cl2N3O2S/c1-17-11-12-22(18(2)15-17)30-27(35)31(14-13-19-7-4-3-5-8-19)23-16-24(33)32(26(23)34)25-20(28)9-6-10-21(25)29/h3-12,15,23H,13-14,16H2,1-2H3,(H,30,35) |
InChI Key |
JMHWKEIGMIYJOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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